4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
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Overview
Description
4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine is a complex organic compound that features a piperazine ring, a bromophenyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring, followed by the formation of a piperazine derivative. The piperazine derivative is then reacted with a pyrimidine precursor under controlled conditions to form the final product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets in the body. The piperazine ring and bromophenyl group are believed to play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares the piperazine and bromophenyl motifs but differs in the presence of a triazole ring and other substituents.
4-Bromophenethyl bromide: A simpler compound that contains the bromophenyl group but lacks the piperazine and pyrimidine rings.
Uniqueness
4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine is unique due to its combination of a piperazine ring, bromophenyl group, and pyrimidine ring. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN5O/c1-16-14-19(25-10-12-27-13-11-25)23-20(22-16)26-8-6-24(7-9-26)15-17-2-4-18(21)5-3-17/h2-5,14H,6-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWMYWLIPNYJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)Br)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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